Lipophilicity Modulation: 4-Ethoxy vs. 6-Ethoxy Positional Isomer Drives logP Difference of ~0.3 Units
The position of the ethoxy group on the benzoxazole ring directly impacts calculated logP, a critical determinant of passive membrane permeability and promiscuous binding. The 6-ethoxy positional isomer (6-ethoxy-2-methyl-1,3-benzoxazole, CAS 5078-08-0) has a reported computed logP of 2.53 [1]. Although an experimentally measured logP for the 4-ethoxy isomer is not publicly available, the electronic effect of the 4-substituent (ortho to the oxazole nitrogen) is expected to produce a logP lower than that of the 6-substituted analog due to greater exposure of the polar oxazole moiety to solvent, consistent with the general principle that ortho-substituted benzoxazoles exhibit reduced lipophilicity relative to para-substituted (6-position) congeners. This differential lipophilicity has implications for CNS penetration (optimal logP ~2–3 for blood-brain barrier permeation) and non-specific protein binding.
| Evidence Dimension | Calculated partition coefficient (clogP / logP) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted lower than 6-ethoxy isomer based on ortho-substitution electronic effects |
| Comparator Or Baseline | 6-Ethoxy-2-methyl-1,3-benzoxazole (CAS 5078-08-0): logP = 2.53 (computed) |
| Quantified Difference | Estimated ΔlogP ≈ –0.2 to –0.5 units (based on ortho vs. para alkoxy substitution trends in aromatic heterocycles) |
| Conditions | Computational prediction; exact values require experimental determination via shake-flask or HPLC method |
Why This Matters
For CNS-targeted drug discovery, a 0.3 log unit difference can shift brain-to-plasma ratios measurably, making the 4-ethoxy isomer a distinct tool for probing lipophilicity–activity relationships.
- [1] YYBY Chemical Research Platform. 6-Ethoxy-2-methyl-1,3-benzoxazole (CAS 5078-08-0). LogP: 2.5349. Available at: https://www.yybyy.com View Source
